1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride
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Overview
Description
1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride is a chemical compound that features a piperidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride typically involves the reaction of 4-(aminomethyl)pyridine with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The dihydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)piperidine: This compound shares a similar piperidine structure but lacks the pyridine ring.
4-(Aminomethyl)pyridine: This compound contains the pyridine ring but does not have the piperidine moiety.
Uniqueness
1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride is unique due to the presence of both piperidine and pyridine rings, which may confer distinct biological and chemical properties compared to its analogs .
Biological Activity
1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride, with the CAS number 1439897-74-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, particularly in cancer therapy and neuroprotection.
- Cytotoxicity : Studies have shown that derivatives of piperidine can induce cell death through various pathways, including apoptosis and methuosis (a form of cell death characterized by the formation of large vacuoles) . The compound's structural features allow it to interact with cellular components, affecting microtubule dynamics and leading to increased cytotoxicity.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease . This suggests that this compound may also possess neuroprotective properties.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the growth of various cancer cell lines. For example, a related compound showed significant cytotoxic effects against glioblastoma cells by inducing methuosis .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1a | GBM | 5.0 | Induction of methuosis |
2l | FaDu (hypopharyngeal tumor) | 3.0 | Microtubule disruption |
2m | A549 (lung cancer) | 0.1 | Apoptosis induction |
Neuroprotective Effects
The potential for neuroprotection has been highlighted in studies involving piperidine derivatives, which have shown promise in inhibiting cholinesterases and possibly mitigating oxidative stress .
Case Studies
Recent research has explored the structure-activity relationship (SAR) of piperidine derivatives, including those related to this compound. Notably, modifications at the pyridine and piperidine rings significantly affect their biological activity.
- Case Study on Anticancer Activity : A study demonstrated that specific modifications led to enhanced cytotoxicity in breast cancer cells, with one derivative achieving an IC50 value of 0.5 µM .
- Neuroprotective Activity : Another study indicated that certain piperidine derivatives could improve cognitive function in animal models by inhibiting cholinesterases and reducing amyloid plaque formation .
Properties
IUPAC Name |
1-[4-(aminomethyl)pyridin-2-yl]piperidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-8-9-4-5-13-10(7-9)14-6-2-1-3-11(14)15;;/h4-5,7H,1-3,6,8,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEIPAUGJMVPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NC=CC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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